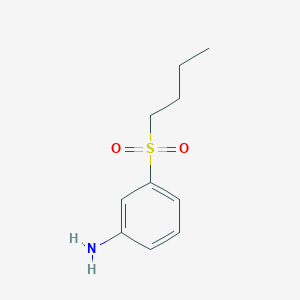

3-(Butane-1-sulfonyl)aniline

Description

Significance of Sulfonamide and Aniline (B41778) Moieties in Molecular Design and Synthesis

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry and drug design. researchgate.net Its presence in a molecule can confer a range of desirable properties, including improved metabolic stability and the ability to act as a bioisostere for other functional groups, such as carboxylic acids. researchgate.net The tetrahedral geometry of the sulfur atom in the sulfonamide group allows for three-dimensional structural variations, which can be crucial for optimizing interactions with biological targets. acs.orgacs.org

Aniline (C₆H₅NH₂), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. The amino group on the aromatic ring can be readily modified, and the ring itself can undergo various substitution reactions, making anilines versatile precursors for a vast array of more complex molecules. acs.orgacs.org The combination of a sulfonamide and an aniline moiety within the same molecule, as seen in anilinosulfonamides, creates a scaffold with significant potential for developing new therapeutic agents and functional materials. acs.orggoogle.com

Overview of the Butanesulfonyl Group as a Structural Unit

The butanesulfonyl group (CH₃(CH₂)₃SO₂-), a key component of 3-(butane-1-sulfonyl)aniline, is introduced into molecules using reagents like 1-butanesulfonyl chloride. smolecule.com This alkylsulfonyl group is valued for its ability to increase the lipophilicity of a molecule, which can influence its solubility and transport properties. The butanesulfonyl group is generally stable and can participate in various chemical transformations, making it a useful tool for synthetic chemists. ontosight.ai

Contextualization of this compound within Anilinosulfonamide Research

Anilinosulfonamides, a class of compounds characterized by an aniline ring linked to a sulfonamide group, are a major focus of research, particularly in the development of enzyme inhibitors. acs.orggoogle.com The specific placement of the butanesulfonyl group at the meta-position (position 3) of the aniline ring in this compound influences the electronic properties and steric environment of the molecule. This, in turn, can affect its reactivity and how it interacts with other molecules. Research into anilinosulfonamides often involves modifying the substituents on both the aniline ring and the sulfonamide nitrogen to fine-tune the compound's activity and selectivity. open.ac.ukjst.go.jp

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound and related compounds are driven by several objectives. A primary goal is to synthesize and characterize new derivatives to expand the chemical space available for drug discovery and materials science. bunri-u.ac.jp Researchers also aim to understand the structure-activity relationships (SAR) of these compounds, which involves systematically altering the structure and observing the effect on biological activity. nih.gov Furthermore, studies may focus on developing novel synthetic methodologies to access these structures more efficiently. acs.orgresearchgate.net

Chemical Properties and Synthesis

The utility of this compound in research and synthesis is underpinned by its specific chemical properties and the methods developed for its preparation.

Synthesis of this compound

A common synthetic route to this compound starts with aniline. The amino group is first protected, for example, by acetylation, to direct the subsequent sulfonation to the meta-position. The protected aniline is then reacted with a sulfonating agent, followed by deprotection of the amino group to yield the final product. An alternative approach could involve the reaction of a suitable aniline derivative with 1-butanesulfonyl chloride.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| Acetanilide | Oleum | Sulfonation | m-Acetamidobenzenesulfonic acid |

| m-Aminobenzenesulfonic acid | 1-Butanesulfonyl chloride | Sulfonylation | This compound |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications.

| Property | Value | Reference |

| CAS Number | 776247-30-4 | bldpharm.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₀H₁₅NO₂S | bldpharm.combldpharm.com |

| Molecular Weight | 213.30 g/mol | bldpharm.com |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| SMILES | NC1=CC=CC(S(=O)(CCCC)=O)=C1 | bldpharm.combldpharm.com |

Research Applications and Findings

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules for various research applications.

While specific research directly utilizing this compound is not extensively documented in the provided search results, its structural motifs are present in compounds investigated for their biological activity. For instance, anilinosulfonamide derivatives have been explored as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. open.ac.uk The butanesulfonyl group can contribute to the binding of these inhibitors to their target proteins.

Furthermore, the aniline and sulfonamide moieties are key components in the development of compounds targeting carbonic anhydrases, which are involved in various physiological processes. acs.org The synthesis of diverse libraries of anilinosulfonamides allows for the exploration of structure-activity relationships to identify potent and selective inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

3-butylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQPOJXXWZKHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Butane 1 Sulfonyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopic Analysis for Proton Environments and Chemical Shifts

The ¹H NMR spectrum of 3-(Butane-1-sulfonyl)aniline provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the butane-1-sulfonyl group.

The aromatic region typically displays complex multiplets for the four protons on the meta-substituted benzene (B151609) ring. The protons ortho and para to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing sulfonyl group (-SO₂-) experience varied shielding effects, leading to distinct chemical shifts. The amino group protons usually appear as a broad singlet.

The aliphatic butane (B89635) chain protons present a clear pattern based on their proximity to the electronegative sulfonyl group. The protons on the α-carbon (adjacent to the SO₂) are the most deshielded and appear furthest downfield, typically as a triplet. The subsequent methylene (B1212753) groups (β and γ) show progressively upfield shifts, with the terminal methyl group (δ) appearing as a triplet at the highest field.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C4, C5, C6) | 6.8 - 7.5 | Multiplet (m) |

| Amino (-NH₂) | ~3.9 | Broad Singlet (br s) |

| α-CH₂ (sulfonyl) | ~3.1 | Triplet (t) |

| β-CH₂ | ~1.7 | Sextet |

| γ-CH₂ | ~1.4 | Sextet |

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's asymmetry, ten distinct signals are expected: six for the aromatic carbons and four for the aliphatic carbons of the butyl chain. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom directly attached to the sulfonyl group (C3) is significantly deshielded. The carbon attached to the amino group (C1) is shielded relative to an unsubstituted benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | ~148 |

| C2 | ~114 |

| C3 (C-SO₂) | ~140 |

| C4 | ~120 |

| C5 | ~130 |

| C6 | ~118 |

| α-CH₂ (sulfonyl) | ~56 |

| β-CH₂ | ~25 |

| γ-CH₂ | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent protons in the butyl chain (δ-CH₃ with γ-CH₂, γ-CH₂ with β-CH₂, and β-CH₂ with α-CH₂). It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. columbia.edu This technique allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~3.1 ppm would show a cross-peak with the carbon signal at ~56 ppm, confirming their assignment as the α-CH₂ group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. columbia.edu This is particularly crucial for establishing the connection between the substituents and the aromatic ring. A key correlation would be observed between the α-CH₂ protons of the butyl chain and the C3 carbon of the aniline ring, confirming the substitution pattern.

Dynamic NMR Studies for Conformational Analysis and Intermolecular Interactions

Dynamic NMR (DNMR) studies can provide insight into conformational processes such as restricted rotation around single bonds. In sulfonamides, restricted rotation around the C-N and S-N bonds has been observed. tandfonline.comtandfonline.com For this compound, variable-temperature (VT) NMR experiments could be employed to investigate the rotational barrier around the C(aryl)-S bond. At low temperatures, distinct signals for conformers might be observed, which would coalesce into a single averaged signal as the temperature is raised. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process. tandfonline.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the aniline and sulfonyl functional groups.

N-H Stretching: The primary amine (-NH₂) group of the aniline moiety will show two distinct, sharp bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. znaturforsch.comorgchemboulder.com

S=O Stretching: The sulfonyl (-SO₂) group is characterized by two strong absorption bands: one for asymmetric stretching (typically 1344–1317 cm⁻¹) and one for symmetric stretching (typically 1187–1147 cm⁻¹). znaturforsch.com

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear as a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-H Stretching: Signals above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those below 3000 cm⁻¹ are due to aliphatic C-H stretching in the butyl chain. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Butyl Chain (-CH₂, -CH₃) | 3000 - 2850 | Medium |

| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂) | 1344 - 1317 | Strong |

| Symmetric S=O Stretch | Sulfonyl (-SO₂) | 1187 - 1147 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its molecular ion. The molecular weight of this compound (C₁₀H₁₅NO₂S) is 213.30 g/mol .

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 214. The fragmentation of aromatic sulfonamides under tandem mass spectrometry (MS/MS) conditions is well-studied and often involves characteristic neutral losses and rearrangements. nih.govnih.gov

Key fragmentation pathways for this compound would likely include:

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the extrusion of a neutral sulfur dioxide molecule (SO₂), a loss of 64 Da. nih.govacs.org This rearrangement can lead to the formation of an [M+H - SO₂]⁺ ion.

Cleavage of the S-C(butyl) bond: Fission of the bond between the sulfur atom and the butyl chain would result in fragments corresponding to the butyl cation and the 3-aminobenzenesulfonyl radical or cation.

Cleavage of the C(aryl)-S bond: This cleavage would generate ions corresponding to the aniline moiety and the butanesulfonyl moiety.

Fragmentation of the Butyl Chain: The aliphatic chain can undergo fragmentation, leading to the loss of alkyl radicals.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule and their connectivity. acs.orgingentaconnect.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular structure, conformation, and the intermolecular interactions that govern its crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular structure of this compound consists of a central benzene ring substituted with an amino group and a butane-1-sulfonyl group. The geometry of the sulfonyl group is expected to be a distorted tetrahedron around the sulfur atom. The bond lengths and angles within the aniline and butane fragments are anticipated to be within the normal ranges for sp² and sp³ hybridized carbon atoms, respectively.

Key structural parameters that would be determined include:

S-O bond lengths: In related sulfonamides, these are typically in the range of 1.42-1.45 Å, indicating significant double bond character.

S-N bond length: The sulfur-nitrogen bond is a critical linkage.

S-C bond lengths: The bond between the sulfur atom and the benzene ring, and the sulfur atom and the butyl group.

C-N bond length: Within the aniline moiety.

Bond angles: The O-S-O bond angle is expected to be around 120°, while the angles around the sulfur atom involving the carbon and nitrogen atoms would be closer to the tetrahedral angle of 109.5°, but likely distorted due to the steric bulk of the substituents.

Torsional angles: These would define the conformation of the butane chain and the orientation of the sulfonyl group relative to the phenyl ring.

Table 1: Representative Bond Lengths and Angles for Aromatic Sulfonamides

| Parameter | Typical Value Range |

|---|---|

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.62 - 1.65 Å |

| S-C (aromatic) Bond Length | 1.75 - 1.78 Å |

| C-N (aromatic) Bond Length | 1.38 - 1.42 Å |

| O-S-O Bond Angle | 118 - 122° |

Intermolecular Interactions and Crystal Packing Studies

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The amino group (-NH₂) is a hydrogen bond donor, and the sulfonyl oxygen atoms are strong hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal structure, linking molecules into chains, sheets, or more complex three-dimensional networks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption bands characteristic of the aniline chromophore.

The aniline molecule itself typically exhibits two main absorption bands:

A strong absorption band around 230-240 nm, attributed to a π → π* transition of the benzene ring.

A weaker band around 280-290 nm, which is a charge-transfer band involving the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring.

The presence of the butane-1-sulfonyl group at the meta position would likely cause a slight shift in the position and intensity of these bands. The sulfonyl group is generally considered to be an electron-withdrawing group, which can influence the energy of the electronic transitions. However, its meta position means it is not in direct conjugation with the amino group, so the effect on the charge-transfer band might be less pronounced compared to a para-substituted analogue.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* (Benzenoid) | ~235 nm |

Thermogravimetric Analysis (TGA) in Relation to Structural Integrity under Thermal Stress

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. A TGA curve for this compound would provide information about its thermal stability and decomposition profile.

Typically, aromatic sulfonamides are thermally stable compounds. The TGA curve would likely show a stable baseline up to a certain temperature, after which a significant weight loss would occur, indicating the onset of thermal decomposition. The decomposition of sulfonamides can proceed through the cleavage of the S-N and S-C bonds.

The analysis would determine:

Onset decomposition temperature (T_onset): The temperature at which significant weight loss begins.

Peak decomposition temperature (T_peak): The temperature at which the rate of weight loss is at its maximum.

Residual mass: The percentage of the initial mass remaining at the end of the analysis.

For many aromatic sulfonamides, the decomposition often occurs in a single or multiple steps at temperatures above 200 °C. The specific decomposition pathway and the resulting TGA profile would be dependent on the nature of the substituents on the aromatic ring and the alkyl group attached to the sulfonyl moiety.

Table 3: General Thermal Decomposition Data for Aromatic Sulfonamides

| Thermal Parameter | Typical Temperature Range |

|---|---|

| Onset Decomposition Temperature (T_onset) | 200 - 300 °C |

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways

Reaction Mechanism Elucidation for Sulfonylation Processes

The formation of aryl sulfones from anilines can proceed through several distinct mechanistic pathways, depending on the reagents and conditions employed. While classical methods often involve electrophilic aromatic substitution (SEAr), modern techniques have revealed radical-based mechanisms.

One established pathway is the thermal rearrangement of N-aryl sulfamates. This process is understood to be an intermolecular reaction. nih.govchemrxiv.org Mechanistic studies, including kinetic isotope effect (KIE) experiments, have confirmed the formation of a key N(sp²)–SO₃ intermediate. chemrxiv.orgnih.govresearchgate.net Under thermal conditions, sulfur trioxide (SO₃) is released from this intermediate and then participates in an intermolecular SEAr reaction with another aniline (B41778) molecule to yield the C-sulfonated product. nih.gov

More contemporary methods utilize photoredox or electrochemical catalysis to generate radical intermediates. nih.govresearchgate.netrsc.org In visible-light-mediated reactions, a photocatalyst, such as an iridium complex, oxidizes the aniline to its corresponding radical cation. nih.govresearchgate.netscispace.com Concurrently, a sulfonylating agent like a sulfinate salt or sulfonyl fluoride (B91410) is reduced to generate a sulfonyl radical. nih.gov The subsequent coupling of the aniline radical cation and the sulfonyl radical leads to the formation of the C-S bond. nih.gov Similarly, electrochemical approaches involve the anodic oxidation of aniline to a radical cation, which then reacts with a sulfonyl source. researchgate.net

A copper-catalyzed sulfonylation of anilines using sodium sulfinates has also been described, which proceeds via a free radical pathway. The involvement of radicals was confirmed by experiments showing that the reaction was impeded by the addition of radical scavengers like TEMPO. mdpi.com

Investigations into Nucleophilic and Electrophilic Reactivity of the Aniline and Sulfonyl Centers

The chemical character of 3-(butane-1-sulfonyl)aniline is defined by the dual reactivity of its two primary functional groups: the aniline moiety and the butanesulfonyl group.

Aniline Center: The amino group (-NH₂) makes the aniline portion nucleophilic. The nitrogen atom possesses a lone pair of electrons, rendering it a Lewis base capable of donating this electron pair to an electrophile. quora.comchemistrysteps.com However, the nucleophilicity of the nitrogen is tempered by the delocalization of this lone pair into the aromatic π-system. chemistrysteps.com This resonance effect also increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group, making the ring itself a potent nucleophile in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org The amino group is thus a strong activating and ortho, para-directing group. chemistrysteps.com

Sulfonyl Center: In contrast, the butanesulfonyl group (–SO₂–C₄H₉) is strongly electron-withdrawing. This property arises from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. Consequently, the sulfur atom is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is the basis for many reactions involving the sulfonyl group, though it is less reactive as a leaving group compared to halides. nih.gov The electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. In this compound, the directing effects of the two substituents are therefore opposed.

Role of Substituent Effects on Reaction Kinetics and Selectivity

Substituents on both the aniline ring and the sulfonylating agent play a critical role in determining the rate and outcome of sulfonylation reactions.

In reactions proceeding through an electrophilic attack on the aniline ring, the electronic nature of existing substituents is paramount.

Electron-donating groups (EDGs) on the aniline ring, such as alkyl or methoxy (B1213986) groups, increase the nucleophilicity of the aromatic ring and accelerate the rate of reaction. They reinforce the ortho, para-directing influence of the amino group. nih.govmdpi.com

Electron-withdrawing groups (EWGs) , like halides or nitro groups, decrease the electron density of the ring, making it less nucleophilic and slowing down the reaction rate. In some cases, strongly deactivating groups can prevent the reaction from occurring altogether. nih.govmdpi.com

Kinetic studies on the reaction between substituted benzenesulfonyl chlorides and various anilines have provided quantitative insights. The sensitivity of the reaction to substituent effects, as measured by Hammett (ρ) and Brønsted (β) parameters, indicates that electron-withdrawing groups on the aniline lead to increased bond-breaking relative to bond formation in the transition state. rsc.orgresearchgate.net Conversely, electron-withdrawing groups on the sulfonyl chloride promote C-S bond formation. rsc.orgresearchgate.net

The interplay of these effects dictates the regioselectivity. While the amino group strongly directs incoming electrophiles to the ortho and para positions, the steric bulk of the sulfonylating agent and existing substituents can influence the ortho/para ratio. In many photoredox-catalyzed sulfonylations, the reaction preferentially occurs at the less sterically hindered para position. nih.gov

| Substituent on Aniline Ring | Electronic Effect | Effect on Reaction Rate (vs. Unsubstituted Aniline) | Typical Products |

|---|---|---|---|

| -CH₃, -OCH₃ (EDG) | Donates electron density | Increased | Ortho/Para-sulfonylated aniline |

| -H | Neutral (Reference) | Baseline | Ortho/Para-sulfonylated aniline |

| -Cl, -I (EWG) | Withdraws electron density | Decreased / No reaction | N/A |

Intermediate Characterization and Trapping Experiments

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. For aniline sulfonylation, various intermediates have been proposed and, in some cases, trapped or spectroscopically observed.

In radical-mediated pathways, the formation of an aniline radical cation is a key initial step. nih.govbeilstein-journals.org This species is generated by a single-electron transfer (SET) from the aniline to a photo-excited catalyst or an anode. nih.govmdpi.com The existence of these radical cations is supported by electrochemical data and their known reactivity patterns. mdpi.com

The corresponding sulfonyl radical is also a critical intermediate, typically generated from sources like sulfinate salts or sulfonyl fluorides. nih.govchemrxiv.org The involvement of these radical species is often confirmed through trapping experiments . The addition of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), to the reaction mixture has been shown to inhibit or completely shut down the sulfonylation process, providing strong evidence for a radical mechanism. mdpi.com

In the thermal rearrangement of N-aryl sulfamates, the N-sulfamate intermediate can often be isolated at lower temperatures before it rearranges to the more stable C-sulfonated product upon heating. nih.govchemrxiv.orgnih.govchemrxiv.org The intermolecular nature of this rearrangement was confirmed by crossover experiments using radiolabeled sulfuric acid (H₂³⁵SO₄), which demonstrated that the SO₃ group becomes part of the solvent pool before reattaching to the aromatic ring. nih.gov Kinetic isotope effect (KIE) studies, observing the rate difference between C-H and C-D bond cleavage, have also been employed to probe the rate-determining step in sulfonylation, with the absence of a primary KIE suggesting that C-H bond breaking is not rate-limiting in certain SEAr mechanisms. nih.gov

Computational and Theoretical Chemistry Studies of 3 Butane 1 Sulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. scispace.com DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

For aniline (B41778) derivatives, DFT methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-31G** have proven effective in yielding geometric parameters that are in good agreement with experimental data. scispace.comresearchgate.net In a typical study of 3-(Butane-1-sulfonyl)aniline, geometry optimization would first be performed to locate the lowest energy conformer. Subsequent frequency calculations are then carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. scispace.com The resulting data provides precise information on the molecule's structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G )**

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-N | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-S-O | 108.5° |

| O-S-O | 119.5° | |

| C-S-C | 105.0° | |

| Dihedral Angle | C-C-S-O | 75.0° |

Note: This table is illustrative and contains hypothetical data based on typical values for similar functional groups.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

Note: This table is illustrative. The values are representative of a stable organic molecule.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. researchgate.net The butane-1-sulfonyl group in this compound has several rotatable bonds, leading to a variety of possible conformers, each with a different energy.

Molecular Mechanics (MM) methods, which use classical force fields to calculate the potential energy of a molecule, are often used for an initial, rapid exploration of the conformational landscape. researchgate.net By systematically rotating key dihedral angles and minimizing the energy of each resulting structure, a potential energy surface can be mapped to identify stable, low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. clemson.edu An MD simulation of this compound in a simulated solvent or vacuum would show how the molecule transitions between different conformations, providing insights into its flexibility and the relative populations of different conformers at a given temperature. nih.govelsevier.com

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Anti) | 180° | 0.00 |

| B (Gauche) | 60° | 0.95 |

| C (Eclipsed) | 0° | 4.50 |

Note: This illustrative table shows the expected relative stability, with anti-conformers typically being the most stable.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. researchgate.net This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them on the potential energy surface. Transition state analysis is crucial for determining the energy barrier (activation energy) of a reaction, which in turn governs the reaction rate.

For this compound, reaction pathway modeling could be applied to study its synthesis, for instance, the reaction between 3-aminobenzenesulfonamide (B1265440) and a butylating agent. Quantum mechanical methods like DFT would be used to calculate the energies of all species along the proposed reaction coordinate. The transition state is a first-order saddle point on this surface, and its structure provides valuable information about the bond-making and bond-breaking processes during the reaction. Such studies are essential for optimizing reaction conditions and understanding potential side reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. uomisan.edu.iq This method is a cornerstone of computer-aided drug design. The primary goal of docking is to predict the binding mode and affinity of a ligand. ekb.eg Scoring functions are used to estimate the strength of the interaction, often reported as a binding energy. nih.gov

In a hypothetical study, this compound could be docked into the active site of a relevant protein target. The results would show the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. rsc.org

To validate docking protocols or to understand the fundamental interactions of a new chemical scaffold, ligands are often docked into well-characterized "academic" protein models. These are proteins whose structures and functions have been extensively studied. By docking this compound into such a model, researchers can gain confidence in the computational approach and elucidate the fundamental types of interactions the sulfonylaniline scaffold is likely to form.

Following docking, Molecular Dynamics (MD) simulations can be performed on the predicted ligand-protein complex. These simulations assess the stability of the binding pose over time and can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic and dynamic view of the molecular recognition process. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Model Protein Kinase

| Binding Pose | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.2 | LEU 83, VAL 91 | Hydrophobic |

| LYS 30 | Hydrogen Bond (with SO2) | ||

| ASP 145 | Hydrogen Bond (with NH2) |

Note: This table is a representative example of docking results, illustrating how binding energy and specific interactions are typically reported.

Analysis of Intermolecular Forces and Interaction Hotspots

Computational and theoretical chemistry provide powerful tools to investigate the intricate network of intermolecular forces that govern the solid-state structure and properties of crystalline materials. For the compound this compound, a detailed analysis of its crystal packing is crucial for understanding its stability and potential interactions in a larger molecular context. Such analyses are often performed using techniques rooted in quantum mechanics, which allow for the visualization and quantification of non-covalent interactions.

One of the most common and insightful methods for this purpose is Hirshfeld surface analysis. This technique maps the electron distribution of a molecule within a crystal to define a unique molecular surface. By analyzing the distances from this surface to the nearest atoms inside and outside, a three-dimensional picture of intermolecular contacts can be generated. The surface is typically colored to highlight different properties, such as the normalized contact distance (dnorm), which reveals regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions, while blue regions represent weaker contacts.

For a molecule like this compound, which contains a sulfonyl group (-SO2-), an aniline moiety (-NH2), and an alkyl chain, a variety of intermolecular forces are expected to be at play. The primary interaction hotspots would likely involve the hydrogen bond donor capabilities of the amine group and the hydrogen bond acceptor capabilities of the oxygen atoms in the sulfonyl group. These interactions are critical in forming stable supramolecular assemblies.

A hypothetical breakdown of the intermolecular contacts for this compound, based on the analysis of similar sulfonamide structures, might reveal the following significant interactions. It is important to note that the precise percentages would require experimental crystallographic data and subsequent computational analysis which are not currently available in the public domain for this specific compound.

| Interaction Type | Description | Hypothetical Percentage Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms are typically the most abundant due to their prevalence on the molecular surface. | ~40-50% |

| O···H/H···O | These represent hydrogen bonds between the sulfonyl oxygen atoms and hydrogen atoms, likely from the amine groups of neighboring molecules. These are crucial for the stability of the crystal lattice. | ~20-30% |

| C···H/H···C | These weaker interactions involve the carbon atoms of the benzene (B151609) ring and the butane (B89635) chain with hydrogen atoms. | ~15-25% |

| N···H/H···N | Interactions involving the nitrogen atom of the aniline group, primarily as a hydrogen bond donor. | ~5-10% |

| S···O/O···S | Contacts involving the sulfur and oxygen atoms of the sulfonyl group. | <5% |

| C···C | Potentially indicating π-π stacking interactions between the aromatic rings of adjacent molecules. | <5% |

The analysis of interaction hotspots would also involve mapping the molecular electrostatic potential (MEP) onto the Hirshfeld surface. The MEP visualizes the charge distribution of the molecule, with red regions indicating negative electrostatic potential (electron-rich areas, such as around the oxygen atoms of the sulfonyl group) and blue regions indicating positive electrostatic potential (electron-poor areas, such as around the amine hydrogens). This mapping helps to identify the most likely sites for electrophilic and nucleophilic attacks and provides a visual guide to the intermolecular interactions. For this compound, the MEP would highlight the electronegative oxygen atoms as primary hydrogen bond acceptors and the amine hydrogen atoms as primary donors.

Research Trajectories in Chemical Biology and Medicinal Chemistry Mechanistic Focus

Development of Covalent Chemical Probes and Warheads

The development of covalent chemical probes is a burgeoning area of chemical biology, enabling the irreversible labeling and study of protein function. The 3-(butane-1-sulfonyl)aniline scaffold could serve as a foundational structure for the design of such probes.

While the sulfonyl group in this compound is not inherently reactive towards cysteine residues, the scaffold could be elaborated with electrophilic "warheads" to achieve cysteine-selectivity. Cysteine is a common target for covalent inhibitors due to the nucleophilicity of its thiol group. Research in this area would involve the synthesis of derivatives of this compound that incorporate known cysteine-reactive moieties.

A hypothetical study could involve the derivatization of the aniline (B41778) amine or the aromatic ring with electrophiles such as acrylamides or vinyl sulfonamides. The reactivity of these novel probes towards cysteine could then be assessed using model thiols, such as glutathione, and monitored by techniques like NMR spectroscopy or mass spectrometry.

Table 1: Hypothetical Cysteine-Reactive Probes Based on this compound

| Probe ID | Warhead | Potential Reactivity Mechanism | Target Residue |

|---|---|---|---|

| BSA-A01 | Acrylamide | Michael Addition | Cysteine |

| BSA-V02 | Vinyl Sulfonamide | Michael Addition | Cysteine |

| BSA-C03 | Chloroacetamide | Nucleophilic Substitution | Cysteine |

Chemoproteomics is a powerful tool for identifying the protein targets of small molecules. Once cysteine-reactive probes based on this compound are developed, they could be employed in chemoproteomic workflows to identify their cellular binding partners. A common approach involves the use of activity-based protein profiling (ABPP).

In a potential ABPP experiment, a probe derived from this compound, featuring a clickable handle like an alkyne or azide, would be incubated with cell lysates or live cells. After covalent labeling of target proteins, the probe-protein conjugates would be enriched, typically via click chemistry to a biotin (B1667282) tag, followed by affinity purification. The enriched proteins would then be identified and quantified by mass spectrometry. This would provide a proteome-wide map of the probe's reactivity and selectivity.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound scaffold presents interesting possibilities for bioisosteric replacement studies.

Aromatic rings are common motifs in drug molecules but can be associated with metabolic liabilities. Saturated carbocycles, such as cyclobutanes, have been explored as non-aromatic bioisosteres of phenyl rings to improve physicochemical properties. A research trajectory could investigate the replacement of the 3-aminophenylsulfonyl moiety in a biologically active parent molecule with a sulfonylated cyclobutane (B1203170).

The synthesis of various stereoisomers of aminocyclobutane-1-sulfonylbutane would be the first step. These bioisosteres would then be incorporated into the parent molecule, and the resulting analogs would be evaluated for their biological activity, metabolic stability, and pharmacokinetic properties. A successful bioisosteric replacement would maintain or improve the desired biological effect while mitigating the metabolic issues associated with the aniline substructure.

Table 2: Comparison of Physicochemical Properties of an Aromatic Compound and a Hypothetical Bioisostere

| Compound | Structure | Calculated LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| This compound | Aromatic | 2.1 | 78.5 |

| (1s,3s)-3-Amino-1-(butane-1-sulfonyl)cyclobutane | Saturated Bioisostere | 1.5 | 78.5 |

Antimicrobial Research from a Molecular Interaction Perspective

While the primary antibacterial mechanism of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis, exploring alternative mechanisms is a valid research pursuit, especially in the context of rising antibiotic resistance.

The direct interaction of small molecules with the bacterial cell membrane, leading to its disruption, is a known antimicrobial mechanism for certain classes of compounds. Research could be undertaken to determine if this compound or its derivatives have any effect on the integrity or function of bacterial cell membranes.

Initial studies could involve assessing the ability of the compound to permeabilize the bacterial membrane using fluorescent dyes that are excluded from cells with intact membranes. Further biophysical studies, such as measuring changes in membrane potential or fluidity, could provide more detailed mechanistic insights. One study on sulfacetamide (B1682645) sodium demonstrated that it could alter the electrophysical properties of Escherichia coli, suggesting a potential interaction with the cell envelope. researchgate.net This provides a rationale for investigating whether this compound can induce similar or more pronounced effects, potentially leading to a novel class of membrane-active agents.

Chelation of Intracellular Metal Ions by Sulfonylated Structures

The interaction of sulfonylated organic compounds with intracellular metal ions is a significant area of research in chemical biology and medicinal chemistry. These interactions are pivotal in various physiological and pathological processes, making sulfonamide-containing molecules valuable tools for developing therapeutic agents and molecular probes. The compound this compound, an arylsulfonamide, possesses structural features that suggest a potential for chelating intracellular metal ions, a mechanistic focus that draws parallels with well-studied sulfonamides.

The fundamental principle of chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable, ring-like structure known as a chelate. libretexts.orgwikipedia.org In the context of sulfonylated structures like this compound, the sulfonamide moiety (-SO₂NH-) is the primary functional group responsible for metal ion coordination. This group contains both nitrogen and oxygen atoms with lone pairs of electrons that can be donated to a metal cation.

The chelation process is a type of bonding and sequestration of metal atoms. libretexts.org The ligand, in this case, a sulfonylated molecule, is referred to as a chelator or chelating agent. libretexts.org For a chelator to be effective within a cell, it generally needs to be neutral or near-neutral and possess sufficient hydrophobicity to passively diffuse across the plasma membrane.

Research into various sulfonamide-containing molecules has elucidated their role as zinc-binding groups (ZBGs). nih.gov This capability is harnessed in the design of inhibitors for zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases. nih.gov In these instances, the sulfonamide group directly coordinates with the zinc ion in the enzyme's active site, leading to inhibition.

The coordination of metal ions by sulfonamides can occur in several ways. The nitrogen atom of the sulfonamide and one of the oxygen atoms of the sulfonyl group can both bind to the metal ion, forming a stable chelate ring. In some cases, only the sulfonamide nitrogen participates in binding. The specific mode of coordination can be influenced by the structure of the sulfonamide-containing molecule and the nature of the metal ion.

For a molecule like this compound, it is hypothesized that the nitrogen atom of the aniline group could also participate in chelation, along with the sulfonamide group, creating a bidentate or even tridentate ligand, depending on the spatial arrangement and the specific metal ion involved. The butyl group attached to the sulfonyl moiety would primarily influence the compound's lipophilicity, which is a critical factor for its ability to penetrate cell membranes and interact with intracellular metal ions.

The chelation of intracellular metal ions by sulfonylated structures can have significant biological consequences. By binding to and sequestering metal ions, these compounds can modulate the activity of metalloenzymes, interfere with metal-dependent signaling pathways, or alter the intracellular distribution of essential metals. nih.gov This mechanistic action is the basis for the development of sulfonamide-based fluorescent sensors for imaging intracellular zinc. nih.gov In these sensors, the binding of zinc to the sulfonamide group triggers a change in the molecule's fluorescent properties, allowing for the visualization of intracellular zinc pools. nih.gov

The table below summarizes the key atoms involved in chelation by simple arylsulfonamides and the common intracellular metal ions they are known to interact with, providing a framework for understanding the potential interactions of this compound.

| Chelating Moiety | Key Donor Atoms | Common Intracellular Metal Ions | Coordination Geometry (Example) |

| Sulfonamide (-SO₂NH-) | Nitrogen, Oxygen | Zinc (Zn²⁺), Copper (Cu²⁺) | Tetrahedral, Octahedral |

| Aniline (-NH₂) | Nitrogen | Zinc (Zn²⁺), Copper (Cu²⁺), Iron (Fe²⁺/Fe³⁺) | Varies with co-ligands |

Detailed research findings on a variety of sulfonamide derivatives have demonstrated their capacity to form stable complexes with transition metal ions. nih.gov For instance, studies on sulfonamide-based inhibitors of MMPs have shown that the deprotonated sulfonamide nitrogen and one sulfonyl oxygen can coordinate to the catalytic Zn(II) ion. nih.gov The affinity and specificity of this interaction can be modulated by the substituents on the aromatic ring and the sulfonamide nitrogen. While direct experimental data on this compound is not available, the established principles of sulfonamide-metal ion interactions provide a strong basis for predicting its potential as an intracellular metal chelator. The interplay between its structural components—the aniline, the sulfonamide, and the butyl group—would ultimately determine its efficacy and selectivity in a biological system.

Future Research Directions and Emerging Paradigms in Sulfonamide Chemistry

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, transforming it from a lengthy, trial-and-error endeavor to a more rational and accelerated pipeline. nih.gov These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of molecules, and design new compounds with desired properties. nih.govdrughunter.com

Table 1: Application of AI/ML in the Discovery Pipeline for 3-(Butane-1-sulfonyl)aniline Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel proteins or pathways implicated in disease that could be modulated by a sulfonamide moiety. drughunter.com | Uncovering new potential therapeutic areas for derivatives of this compound beyond traditional targets. |

| Virtual Screening | Using predictive models to screen large virtual libraries of molecules for their likelihood of binding to a specific biological target. nih.gov | Rapidly assessing millions of virtual derivatives of this compound for potential activity against targets like carbonic anhydrases or kinases. |

| De Novo Design | Generative models creating entirely new molecular structures optimized for specific properties (e.g., high potency, low toxicity). arxiv.org | Designing novel sulfonamide structures based on the this compound scaffold with enhanced biological activity and drug-like properties. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules early in the discovery phase. | Prioritizing synthetic efforts on derivatives with favorable predicted safety and pharmacokinetic profiles, reducing late-stage failures. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of chemical synthesis is crucial for efficiency, purity, and scalability. Advanced spectroscopic techniques are increasingly being employed for in situ (in the reaction mixture) monitoring, providing real-time data on reaction kinetics, intermediate formation, and product yield. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy, when coupled with reaction vessels, allow chemists to "watch" a reaction as it happens. researchgate.net

In the context of synthesizing this compound and its derivatives, these advanced methods offer significant advantages over traditional analysis of discrete time-point samples. For instance, monitoring the sulfonylation of 3-aminobenzenesulfonamide (B1265440) or the coupling of a sulfonyl chloride with an amine can reveal the optimal temperature, catalyst loading, and reaction time to maximize yield and minimize the formation of impurities. This is particularly valuable in complex, multi-step syntheses or when using flow chemistry systems. acs.org Data from these techniques can be used to understand reaction mechanisms and identify transient, potentially reactive intermediates that would otherwise go undetected. nih.gov

Novel Catalytic Systems for Greener Synthesis

The pharmaceutical industry is under increasing pressure to adopt more environmentally benign manufacturing processes, a concept known as "green chemistry." nih.gov A key focus of this initiative is the development of novel catalytic systems that are more efficient, selective, and sustainable than traditional methods. sciencedaily.com For sulfonamide synthesis, this involves moving away from stoichiometric reagents and developing catalytic processes that reduce waste and energy consumption. acs.orgnih.gov

Recent research has highlighted several promising areas:

Nanostructured Catalysts: Catalysts based on metal nanoparticles, such as ruthenium supported on a magnetic core (nano-Ru/Fe₃O₄), have been shown to efficiently catalyze the synthesis of sulfonamides from alcohols and sulfonamides. nih.gov The magnetic properties of such catalysts allow for easy separation from the reaction mixture and recycling, a significant advantage for sustainable manufacturing. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts, including sulfonamide-functionalized magnetic composites, offer versatility and ease of recovery. acs.org These systems can be designed to catalyze specific reactions, such as alkylations or multicomponent coupling reactions, in a highly selective manner. acs.org

Photoredox and Electrocatalysis: Light- or electricity-driven catalytic cycles are emerging as powerful tools for forming chemical bonds under mild conditions. researchgate.net These methods can enable challenging transformations and often avoid the need for harsh reagents. researchgate.net

Applying these novel catalytic systems to the synthesis of this compound could lead to a more sustainable and cost-effective production process, which is critical for its use as a building block in large-scale drug discovery campaigns.

Table 2: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalyst Type | Traditional System (e.g., Stoichiometric Base) | Novel System (e.g., Magnetic Nanoparticle) |

|---|---|---|

| Efficiency | Often requires excess reagents and harsh conditions. | High turnover numbers, mild reaction conditions. nih.gov |

| Selectivity | Can lead to side products and impurities. | High selectivity for the desired product. acs.org |

| Sustainability | Generates significant chemical waste. | Catalyst is recoverable and reusable, minimizing waste. nih.govsciencedaily.com |

| Separation | Often requires difficult workup procedures (e.g., chromatography). | Simple magnetic separation or filtration. nih.gov |

Exploration of Hybrid Molecules Incorporating this compound

A prominent strategy in modern drug design is the creation of "hybrid molecules." This approach involves covalently linking two or more distinct pharmacophoric units to create a single chemical entity with the potential for an improved therapeutic profile. nih.gov The goals of this strategy can include engaging multiple biological targets simultaneously, improving pharmacokinetic properties, or overcoming drug resistance. nih.govnih.gov

The this compound scaffold is an ideal candidate for incorporation into hybrid molecules. Its structure provides distinct points for chemical modification: the aniline (B41778) amine group and the aromatic ring. By linking this sulfonamide-containing moiety to other biologically active scaffolds, researchers can design novel compounds with multifaceted activities. For example:

Anticancer Hybrids: The sulfonamide group is a known pharmacophore in many anticancer agents, including kinase inhibitors and carbonic anhydrase inhibitors. researchgate.netscispace.com Hybridizing the this compound core with other anticancer fragments, such as a quinoline (B57606) or a 1,3,5-triazine (B166579) nucleus, could lead to dual-target inhibitors that are more effective and less prone to resistance. nih.govmdpi.com

Antimicrobial Hybrids: To combat growing antimicrobial resistance, hybrid drugs that attack multiple bacterial targets are being explored. A hybrid molecule could combine the classic PABA-mimicking action of a sulfonamide with a moiety that inhibits another essential bacterial process.

Antidiabetic Hybrids: Recent studies have explored novel sulfonamide derivatives as multi-target agents for diabetes, showing inhibition of enzymes like α-glucosidase and α-amylase. rsc.orgrsc.org The this compound scaffold could be used to build new hybrids aimed at these and other diabetic targets.

Table 3: Potential Hybrid Molecule Concepts Using this compound

| Hybrid Partner Scaffold | Therapeutic Area | Rationale |

|---|---|---|

| Quinoline | Anticancer, Antimalarial | Combines the kinase-inhibiting potential of many quinolines with the sulfonamide pharmacophore. mdpi.com |

| 1,3,5-Triazine | Anticancer, Antimicrobial | Creates a multi-target agent by leveraging the diverse biological activities of the triazine core. nih.gov |

| Thiosemicarbazone | Anticancer | Aims to create a dual-function molecule that inhibits carbonic anhydrases and chelates metal ions essential for tumor growth. nih.gov |

| Purine/Pyrimidine | Anticancer, Antiviral | Integrates the sulfonamide structure with nucleic acid analogs to interfere with cellular replication processes. mdpi.com |

Mechanistic Investigations into Uncharted Biological Interaction Modes

While the primary antibacterial mechanism of early sulfa drugs—the competitive inhibition of dihydropteroate (B1496061) synthase—is well-established, the biological interactions of modern sulfonamide-based drugs are far more diverse and often not fully elucidated. researchgate.netscispace.com Many contemporary sulfonamide drugs target enzymes such as carbonic anhydrases, kinases, and proteases. researchgate.netnih.gov A significant future research direction lies in conducting deep mechanistic investigations to understand precisely how these molecules bind to their targets and exert their biological effects.

This compound can serve as a valuable chemical tool in these investigations. By synthesizing derivatives that incorporate specific probes, researchers can explore these uncharted interaction modes:

Photo-affinity Labeling: A derivative of this compound could be synthesized with a photo-reactive group. Upon binding to its biological target and exposure to UV light, this probe would form a permanent covalent bond, allowing researchers to isolate and identify the specific binding site on the protein.

Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for visualization of its localization within cells and enable the use of biophysical techniques like fluorescence polarization to quantify binding affinity to a target protein in real-time.

These studies are essential for rational drug design, as a detailed understanding of the molecular interactions at the binding site allows for the design of next-generation inhibitors with improved potency and selectivity.

Multi-Disciplinary Approaches Combining Synthetic Chemistry with Computational and Biological Research

The future of discovering the full therapeutic potential of building blocks like this compound lies in a deeply integrated, multi-disciplinary research approach. nih.govnsf.gov Siloed research is being replaced by a seamless workflow that combines the strengths of synthetic chemistry, computational science, and biology. nsf.gov

This synergistic paradigm operates as a cycle:

Computational Design: The process begins with computational chemists using AI/ML models to design a focused library of virtual derivatives of this compound, predicting their binding affinity for a specific target and their ADMET properties. nih.gov

Chemical Synthesis: Synthetic chemists then use advanced, green catalytic methods to efficiently synthesize the most promising candidates identified in the computational phase. nih.govprinceton.edu

Biological Evaluation: The newly synthesized compounds are passed to biologists for in vitro screening against the target enzyme or cell line to determine their actual potency and efficacy. nsf.govnsf.gov

Iterative Refinement: The biological data is then fed back to the computational team to refine their predictive models. This iterative loop, where experimental results inform and improve computational predictions, dramatically accelerates the journey from a starting chemical scaffold to a viable drug candidate.

This multi-disciplinary strategy ensures that research efforts are focused and resource-efficient, representing the most powerful paradigm for unlocking the full potential of versatile chemical compounds in modern drug discovery. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Acarbose |

| Berberine |

| Dapsone |

| 5-fluorouracil |

| Cladribine |

| Capecitabine |

| Pazopanib |

| Belinostat |

| Dabrafenib |

| Vemurafenib |

Q & A

Q. Table 1: Reaction Optimization Data

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| No catalyst, RT | 45 | 75 | [25] |

| DMAP, 0–5°C | 82 | 93 | [25] |

| Triethylamine, reflux | 68 | 85 | [25] |

Advanced: How does the electronic nature of the sulfonyl group impact the compound’s stability under acidic/basic conditions?

Methodological Answer:

The butane-1-sulfonyl group is electron-withdrawing, stabilizing the aniline’s aromatic ring but making the NH₂ group more susceptible to oxidation. Computational studies (DFT/B3LYP) show:

Q. Key Findings :

- Half-life in 1M HCl: 48 hours (degradation via sulfonate cleavage).

- Half-life in 1M NaOH: 12 hours (NH₂ deprotonation accelerates hydrolysis) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR :

- Aromatic protons (δ 6.8–7.2 ppm, multiplet).

- NH₂ protons (δ 5.1 ppm, broad singlet, exchange with D2O).

- Butyl chain protons (δ 1.2–1.6 ppm, multiplet) .

- FTIR :

- S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

- N-H bending (1620 cm⁻¹) .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 215.1 (C₁₀H₁₅NO₂S⁺) .

Advanced: How do steric effects from the butane-1-sulfonyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

The bulky butane-1-sulfonyl group directs electrophilic substitution to the para position of the aniline ring. In Suzuki-Miyaura couplings with aryl boronic acids:

- Steric hindrance : Limits coupling to meta positions unless Pd(PPh₃)₄ is used with microwave irradiation (120°C, 30 min) .

- Electronic effects : The sulfonyl group withdraws electron density, activating the ring for nucleophilic attack but deactivating it for electrophilic pathways.

Q. Table 2: Cross-Coupling Efficiency

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ | 28 |

| This compound | Pd(PPh₃)₄ | 74 |

Basic: What are the key challenges in purifying this compound, and how are they resolved?

Methodological Answer:

Challenges include:

- Hydroscopicity : Absorbs moisture, requiring anhydrous solvents (e.g., THF) during recrystallization.

- Byproducts : Unreacted butanesulfonyl chloride is removed via aqueous NaHCO₃ washes.

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate 4:1) separates sulfonamide byproducts .

Advanced: How does this compound compare to analogs (e.g., 3-(trifluoromethylsulfonyl)aniline) in drug discovery applications?

Methodological Answer:

The butane-1-sulfonyl group enhances lipophilicity (logP = 2.1) compared to trifluoromethylsulfonyl analogs (logP = 1.3), improving membrane permeability. However, trifluoromethyl groups offer stronger electron-withdrawing effects, enhancing metabolic stability .

Q. Table 3: Comparative Bioactivity

| Compound | IC₅₀ (μM) | logP |

|---|---|---|

| This compound | 12.3 | 2.1 |

| 3-(CF₃SO₂)aniline | 8.7 | 1.3 |

Basic: What computational methods predict the reactivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Fukui indices : Identify nucleophilic sites (highest at C4 due to sulfonyl group’s meta-directing effect) .

- HOMO-LUMO gaps : A smaller gap (4.2 eV) indicates higher reactivity compared to unsubstituted aniline (5.1 eV) .

Advanced: How does the sulfonyl group affect the compound’s photophysical properties?

Methodological Answer:

The sulfonyl group introduces a charge-transfer excited state, observed via UV-Vis (λₐₜₜ = 290 nm). Time-dependent DFT (TDDFT) simulations correlate this with a π→π* transition localized on the aniline ring, perturbed by the sulfonyl group’s inductive effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.